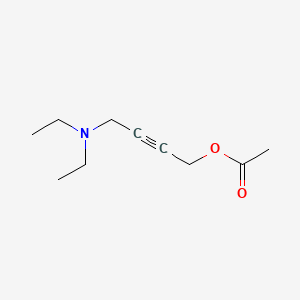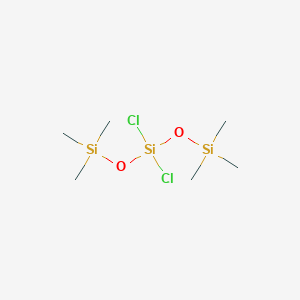
2,4,6-Tris(4-fluorophenyl)boroxin
Übersicht
Beschreibung
2,4,6-Tris(4-fluorophenyl)boroxin (TFB) is a chemical compound composed of boron, fluorine, and carbon atoms. It is a white crystalline solid that is insoluble in water and has a molecular weight of 375.08 g/mol. It is a synthetic compound that has been used in various scientific studies and has been found to possess a variety of properties and applications.
Wissenschaftliche Forschungsanwendungen
Synthesis of Boron/Fluorine Dual-Doped Carbons
One of the unique applications of 2,4,6-Tris(4-fluorophenyl)boroxin is in the synthesis of boron/fluorine dual-doped carbons . These materials have been synthesized through a one-step solution plasma (SP) process using mixtures of toluene, as a carbon source, and heterocyclic compounds containing boron and fluorine atoms .
Oxygen Reduction Reaction (ORR) Activity
The boron/fluorine dual-doped carbons synthesized using 2,4,6-Tris(4-fluorophenyl)boroxin have shown promising oxygen reduction reaction (ORR) activity . This makes them potentially useful in energy-related applications, such as fuel cells and metal-air batteries.
Suzuki-Miyaura Cross Coupling Reaction
2,4,6-Tris(4-fluorophenyl)boroxin may also be used in the Suzuki-Miyaura cross-coupling reaction . This is a type of chemical reaction where a carbon-carbon bond is formed from a boronic acid and an organic halide in the presence of a base and a palladium catalyst.
Fluorination Reagents
This compound could potentially be used as a fluorination reagent . Fluorination is a chemical reaction that involves the introduction of fluorine to a compound and is used in the production of many pharmaceuticals and agrochemicals.
Fluorinated Building Blocks
2,4,6-Tris(4-fluorophenyl)boroxin could be used in the synthesis of fluorinated building blocks . These are often used in the pharmaceutical industry, as fluorine atoms can greatly influence the properties of the resulting compounds.
Condensing Agents
Another potential application of 2,4,6-Tris(4-fluorophenyl)boroxin is as a condensing agent . These are used in organic chemistry to help facilitate condensation reactions, where two molecules combine to form a larger molecule, often with the loss of a small molecule such as water.
Eigenschaften
IUPAC Name |
2,4,6-tris(4-fluorophenyl)-1,3,5,2,4,6-trioxatriborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12B3F3O3/c22-16-7-1-13(2-8-16)19-25-20(14-3-9-17(23)10-4-14)27-21(26-19)15-5-11-18(24)12-6-15/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYNJLHYJZXUSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(OB(O1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12B3F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377689 | |
| Record name | 2,4,6-Tris(4-fluorophenyl)boroxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tris(4-fluorophenyl)boroxin | |
CAS RN |
448-59-9 | |
| Record name | 2,4,6-Tris(4-fluorophenyl)boroxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 448-59-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2,4,6-Tris(4-fluorophenyl)boroxin used in energy storage applications?
A1: 2,4,6-Tris(4-fluorophenyl)boroxin can be utilized as an electrolyte additive in lithium-ion batteries, specifically for improving the stability of LiCoO2 cathodes at high voltages. While the provided abstract [] doesn't detail the mechanism, it suggests that the additive helps stabilize the interface between the electrolyte and the LiCoO2 cathode. This stabilization could potentially lead to improved battery performance, such as increased cycle life and higher voltage operation.
Q2: Can 2,4,6-Tris(4-fluorophenyl)boroxin be used to synthesize nanomaterials? If so, what are the characteristics of these nanomaterials?
A2: Yes, 2,4,6-Tris(4-fluorophenyl)boroxin can be used as a precursor in the synthesis of boron/fluorine dual-doped carbon nanoparticles []. The solution plasma process using this compound, alongside toluene, results in nanoparticles with distinct characteristics:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1586333.png)
![4'-Chloro-[1,1'-biphenyl]-3-amine](/img/structure/B1586337.png)

